

Spectroscopic Analysis of Biotin Sodium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or Vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its sodium salt, **biotin sodium**, offers enhanced solubility in aqueous solutions, making it a valuable compound in pharmaceutical formulations and biochemical assays. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for quality control, formulation development, and research applications. This guide provides a detailed overview of the core spectroscopic techniques used to characterize **biotin sodium** compounds.

Physicochemical Properties of Biotin Sodium

Biotin sodium is the salt formed from the deprotonation of the carboxylic acid group of biotin. This modification significantly increases its water solubility compared to its acidic form.



Property	Value
Molecular Formula	C10H15N2NaO3S
Molecular Weight	266.29 g/mol [1][2]
IUPAC Name	sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[2]
Solubility	Highly soluble in water[3]

Spectroscopic Characterization

The spectroscopic profile of **biotin sodium** is largely similar to that of biotin, with key differences arising from the conversion of the carboxylic acid to a carboxylate salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The transition from biotin to **biotin sodium** is most evident in the infrared spectrum through changes in the bands associated with the carboxylic acid group.

Key Spectral Features:

The spectrum of **biotin sodium** is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid (typically found between 2500-3300 cm⁻¹) and the C=O stretching band of the acid (around 1700-1720 cm⁻¹).[4] In their place, two new distinct bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

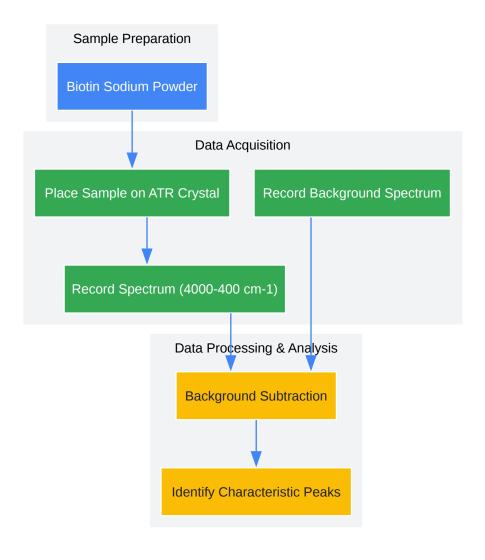


Functional Group	Biotin (Carboxylic Acid) Wavenumber (cm ⁻¹)	Biotin Sodium (Carboxylate) Wavenumber (cm ⁻¹)	Vibrational Mode
O-H (Carboxylic Acid)	~2500-3300 (broad)	Absent	Stretching
C=O (Carboxylic Acid)	~1710-1760	Absent	Stretching
COO- (Carboxylate)	Absent	~1550-1650	Asymmetric Stretching
COO- (Carboxylate)	Absent	~1400-1440	Symmetric Stretching
N-H (Ureido Ring)	~3300-3500	~3300-3500	Stretching
C-H (Aliphatic)	~2800-3000	~2800-3000	Stretching

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

- Sample Preparation: A small amount of the solid biotin sodium sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the carboxylate and other functional groups.





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FT-IR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy:

The most significant difference in the ¹H NMR spectrum of **biotin sodium** compared to biotin is the absence of the acidic proton signal from the carboxylic acid group, which typically appears as a broad singlet far downfield (around 12 ppm). The chemical shifts of the protons on the



carbon atoms adjacent to the carboxylate group (α and β protons) may experience a slight upfield shift due to the change in the electronic environment.

Proton Environment	Biotin (in CDCl₃) Chemical Shift (ppm)	Biotin Sodium (in D₂O) Expected Chemical Shift (ppm)	Multiplicity
-СООН	~12.0	Absent	singlet
α-CH ₂	~2.2-2.4	~2.1-2.3	triplet
β-CH ₂	~1.6-1.8	~1.5-1.7	multiplet
Ureido Ring N-H	~5.0-6.5	~4.5-6.0 (may exchange with D ₂ O)	singlet
Thiophene Ring Protons	~2.7-4.5	~2.6-4.4	multiplet

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon of the carboxylate group in **biotin sodium** will resonate at a slightly different chemical shift compared to the carboxylic acid carbon in biotin. Generally, the carboxylate carbon is expected to be slightly more shielded (appear at a lower ppm value).

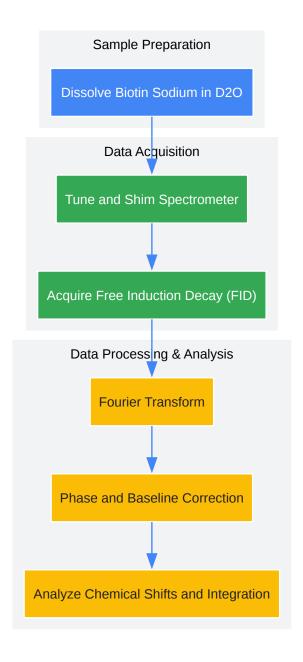
Carbon Environment	Biotin Chemical Shift (ppm)	Biotin Sodium Expected Chemical Shift (ppm)
-COO ⁻ /COOH	~175-185	~178-188
Ureido Ring C=O	~163	~163
Aliphatic & Ring Carbons	~25-62	~25-62

Experimental Protocol: ¹H NMR Spectroscopy

 Sample Preparation: Dissolve approximately 5-10 mg of biotin sodium in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.



- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: A standard ¹H NMR pulse sequence is used to acquire the spectrum.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
- Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure.





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NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **biotin sodium**, the analysis can provide the mass of the intact salt or its constituent ions.

Expected Ions:

In negative ion mode, the spectrum will be dominated by the biotinate anion. In positive ion mode, sodium adducts of the biotin molecule may be observed. The presence of high salt concentrations can sometimes lead to ion suppression or the formation of salt clusters.

lon	Expected m/z	Ionization Mode
[Biotin-H] ⁻	243.08	Negative
[Biotin+Na]+	267.07	Positive
[Biotin Sodium+Na]+	289.05	Positive

Experimental Protocol: Electrospray Ionization (ESI)-MS

- Sample Preparation: Prepare a dilute solution of biotin sodium in a suitable solvent, typically a mixture of water and methanol or acetonitrile.
- Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- Ionization: A high voltage is applied to the infusion capillary, causing the sample to form a
 fine spray of charged droplets. The solvent evaporates, leading to the formation of gasphase ions.
- Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),
 where they are separated based on their mass-to-charge ratio (m/z).



• Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

Biotin and its sodium salt do not possess strong chromophores that absorb light in the near-UV and visible regions. The primary absorption is typically observed at lower wavelengths (around 200-215 nm), corresponding to $n \rightarrow \pi^*$ transitions of the carbonyl groups. The conversion of the carboxylic acid to a carboxylate is not expected to significantly alter the UV-Vis spectrum. Therefore, UV-Vis spectroscopy is not a primary method for structural elucidation of **biotin sodium** but can be used for quantification through indirect methods, such as in kinetic assays where biotin catalyzes a color-changing reaction.

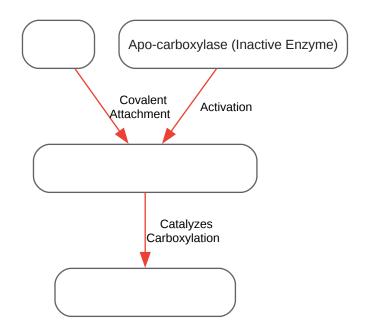
Experimental Protocol: UV-Vis for Indirect Quantification

- Reaction Setup: A reaction mixture is prepared where biotin sodium catalyzes a reaction
 that produces a change in absorbance at a specific wavelength (e.g., the reaction between
 sodium azide and tri-iodide).
- Standard Curve: A series of solutions with known concentrations of **biotin sodium** are prepared and their reaction rates are measured by monitoring the change in absorbance over time. A standard curve of concentration versus absorbance change is plotted.
- Sample Analysis: The unknown sample containing **biotin sodium** is subjected to the same reaction, and its absorbance change is measured.
- Quantification: The concentration of biotin sodium in the unknown sample is determined by interpolating its absorbance change on the standard curve.

Signaling Pathways and Logical Relationships

Biotin itself does not have a direct signaling pathway in the way that hormones or neurotransmitters do. Its primary role is as a covalently bound coenzyme for carboxylase enzymes. However, we can visualize the logical relationship in its biochemical function.





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Biochemical Role of Biotin as a Coenzyme.

Conclusion

The spectroscopic analysis of **biotin sodium** relies on a suite of complementary techniques. FT-IR is highly effective for confirming the presence of the carboxylate group, while NMR provides detailed structural information and confirms the absence of the acidic proton. Mass spectrometry is essential for determining the molecular weight and confirming the ionic composition. Although UV-Vis spectroscopy is not a primary tool for structural analysis, it is valuable for quantitative measurements. The detailed protocols and data presented in this guide offer a comprehensive framework for the characterization of **biotin sodium** compounds in research and industrial settings.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Biotin Sodium Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264966#spectroscopic-analysis-of-biotin-sodium-compounds]

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